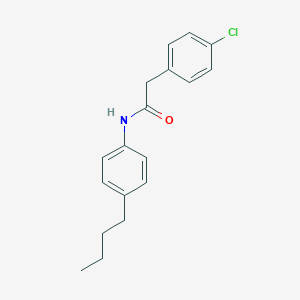
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a member of the acetanilide family of compounds and is structurally similar to other drugs such as acetaminophen and phenacetin. BCAA has been shown to exhibit a range of biological effects, including analgesic, anti-inflammatory, and antipyretic properties. In
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been shown to reduce fever in animal models of infection. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also some limitations to the use of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific disease or condition being studied.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of new synthesis methods to produce N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide in higher yields and with greater purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide and how it interacts with other compounds in the body. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide may also have potential uses in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to explore these potential therapeutic applications of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Métodos De Síntesis
The synthesis of N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetophenone with 4-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to yield pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and antipyretic effects in animal models. Additionally, N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Propiedades
Fórmula molecular |
C18H20ClNO |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-2-3-4-14-7-11-17(12-8-14)20-18(21)13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H,20,21) |
Clave InChI |
NNAPKMOMYHABKN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



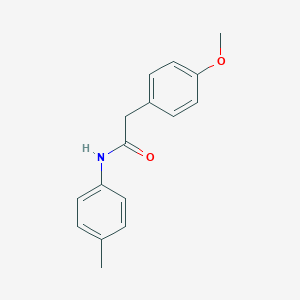


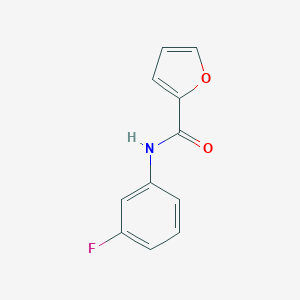

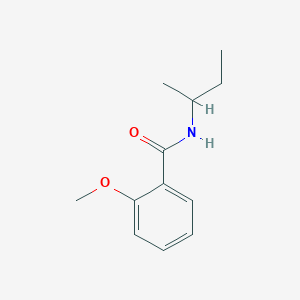
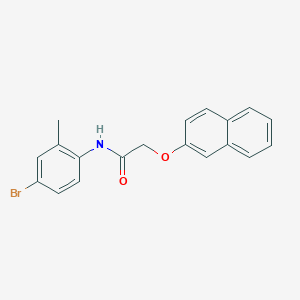
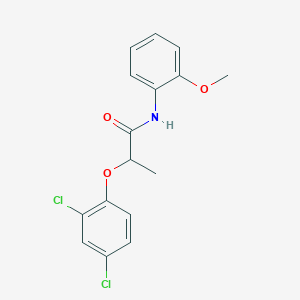
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


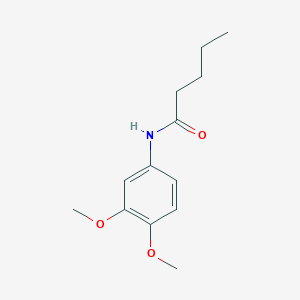
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)